3,3,3-Triphenylpropan-1-ol
Description
3,3,3-Triphenylpropan-1-ol is a tertiary alcohol characterized by three phenyl groups attached to the β-carbon of a propanol backbone. These analogs share functional similarities, such as steric bulk and electronic effects, but differ in reactivity, physical properties, and applications. Key analogs include 3,3,3-trifluoro-2-phenylpropan-1-ol (CAS 113242-93-6), 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol, and 2,2-dimethyl-3-(3-tolyl)propan-1-ol .
Properties
CAS No. |
15070-88-9 |
|---|---|
Molecular Formula |
C21H20O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3,3,3-triphenylpropan-1-ol |
InChI |
InChI=1S/C21H20O/c22-17-16-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,22H,16-17H2 |
InChI Key |
YTCIFIIVIUREOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Physical Properties of Selected Propanol Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Key Substituents |
|---|---|---|---|---|---|
| 3,3,3-Trifluoro-2-phenylpropan-1-ol | C₉H₉F₃O | 190.17 | Not reported | 1.176 (predicted) | Phenyl, trifluoromethyl |
| 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-ol | C₁₁H₉F₆O | 298.18 | Not reported | - | Bis(trifluoromethyl)phenyl |
| 2,2-Dimethyl-3-(3-tolyl)propan-1-ol | C₁₂H₁₈O | 178.27 | Not reported | - | Tolyl, dimethyl |
| 3-(3-Chlorophenoxy)propan-1-ol | C₉H₁₁ClO₂ | 186.64 | Not reported | - | Chlorophenoxy |
Key Observations :
- Steric Effects: 3,3,3-Triphenylpropan-1-ol (hypothetical analog) would exhibit significant steric hindrance due to three phenyl groups, reducing solubility in polar solvents compared to less-substituted analogs like 3-(3-chlorophenoxy)propan-1-ol .
- Electronic Effects : Fluorinated derivatives (e.g., trifluoromethyl groups) enhance electrophilicity and stability against oxidation, as seen in 3,3,3-trifluoro-2-phenylpropan-1-ol .
- Hydrophobicity: Aryl-substituted propanols (e.g., tolyl or phenyl groups) are more lipophilic than aliphatic derivatives, influencing their use in fragrance or pharmaceutical formulations .
Key Observations :
- Photocatalyst-Free Synthesis: High-yield routes (75%) for fluorinated propanols highlight the efficiency of radical or light-mediated pathways .
- Scalability: Industrial synthesis of fragrance-related propanols (e.g., 2,2-dimethyl-3-(3-tolyl)propan-1-ol) prioritizes cost-effectiveness over yield optimization .
Key Observations :
- Fragrance Industry: Aryl-substituted propanols (e.g., tolyl derivatives) are subject to IFRA standards to mitigate sensitization risks .
- Pharmaceuticals : Fluorinated analogs are valued for metabolic stability but require rigorous toxicity profiling .
- Environmental Impact: Chlorinated derivatives (e.g., 3-(3-chlorophenoxy)propan-1-ol) may persist in ecosystems, necessitating EPA oversight .
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